molecular formula C9H5ClF6 B1295061 3,5-Bis(trifluoromethyl)benzyl chloride CAS No. 75462-59-8

3,5-Bis(trifluoromethyl)benzyl chloride

Cat. No. B1295061
CAS RN: 75462-59-8
M. Wt: 262.58 g/mol
InChI Key: OINTXXMBRBLMHH-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic materials. Its molecular structure is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further substituted with a benzyl chloride moiety. This structure imparts unique physical and chemical properties that make it a valuable compound in synthetic chemistry.

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, has been achieved through a three-step process starting from 1,3-bis(trifluoromethyl)benzene. This process includes bromination, carboxylation, and chlorination, with the bromination step being sensitive to the amount of sulfuric acid and reaction temperature, and the chlorination step influenced by the amount of dimethyl sulfoxide and reaction temperature . Although not directly about this compound, this synthesis pathway provides insight into the reactivity of similar compounds with trifluoromethyl groups on a benzene ring.

Molecular Structure Analysis

The molecular structures of compounds related to this compound have been investigated using various spectroscopic methods, including 19F NMR, which reflects their crowded molecular structures . X-ray crystallography has been employed to further investigate these structures, revealing large bond angles around certain atoms due to steric hindrance .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups, such as this compound, are known to participate in various chemical reactions. For instance, vicinal bis(trifluoroacetimidoyl chloride)s have been used as building blocks for the synthesis of benzo-fused eight-membered rings through [2+2+2] cycloaddition reactions . Additionally, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar substitution pattern, has been used as a starting material for organometallic synthesis, demonstrating the versatility of these trifluoromethylated aromatic compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl groups, which are highly electronegative and can significantly affect the compound's reactivity and stability. For example, the related 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl radical is noted for its thermal stability but photochemical sensitivity . The trifluoromethyl groups also impact the electronic properties of the compounds, as seen in the synthesis of various derivatives that exhibit antimicrobial activities . Furthermore, the Schiff base derived from a compound containing the 3,5-bis(trifluoromethyl) motif has been studied for its potential as an anion sensor, DNA binding and cleavage agent, and anti-cancer agent, indicating the broad applicability of such structures in medicinal chemistry10.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride : This compound is a crucial intermediate in drug development, synthesized from 1,3-bis(trifluoromethyl)benzene with a yield of 61.7%. The process involves bromination, carboxylation, and chlorination, highlighting its economic value in pharmaceuticals (Zhou Xiao-rui, 2006).
  • Catalysis in Phase-Transfer Reactions : Used in synthesizing 3,5-bis(perfluorooctyl)benzyl bromide derivatives, this compound serves as an efficient catalyst in solid-liquid phase-transfer catalysis (SL-PTC) reactions (G. Pozzi et al., 2009).
  • Novel Pesticides Synthesis : Plays a role in the synthesis of new pesticides, like Bistrifluron, demonstrating its versatility in the development of agricultural chemicals (Liu An-chan, 2015).

Safety and Efficiency in Chemical Processes

  • Safer Synthesis Techniques : Improved synthesis techniques for related compounds have been developed, enhancing safety and efficiency in chemical manufacturing processes. This includes innovations in nucleophilic substitution reactions and safety considerations in handling reactive intermediates (J. Leazer et al., 2003).

Applications in Organometallic Chemistry

  • Organometallic Synthesis : It's a key precursor in various organometallic syntheses, including reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (J. Porwisiak & M. Schlosser, 1996).

Pharmaceutical Research

  • Metabolic Studies in Pharmaceutical Development : The compound's derivatives have been studied for their metabolic pathways in drug development, providing insights into the optimization of pharmaceutical compounds (C. Swain et al., 1997).

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various organic compounds .

Mode of Action

The compound is known for its high electronegativity and large steric hindrance . These properties can influence its interaction with other molecules and compounds during chemical reactions.

Biochemical Pathways

It has been used in the synthesis of a modified triazine-based covalent organic framework . This suggests that it may play a role in the formation of complex organic structures.

Result of Action

It has been used to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that it can influence the behavior of certain chemical species in a given system.

Action Environment

The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl chloride can be influenced by various environmental factors. For instance, it’s known to be slightly soluble in water , which could affect its reactivity in aqueous environments. Additionally, safety data suggests that it should be used only outdoors or in a well-ventilated area , indicating that air circulation could impact its behavior.

Safety and Hazards

3,5-Bis(trifluoromethyl)benzyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINTXXMBRBLMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226393
Record name 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75462-59-8
Record name 3,5-Bis(trifluoromethyl)benzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75462-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-3,5-bis(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triphenylphosphine (371 mg, 1.41 mmol) was added to a solution of 3,5-bistrifluoromethylbenzyl alcohol (257 mg, 1.05 mmol) in dry CCl4 (2 ml). The mixture was refluxed for 1 h, then cooled to room temp. Pentane (2 ml) was added, and the mixture stirred for a further 5 min., then filtered. The solid was washed with pentane (2 ml), and the filtrate concentrated in vacuo. The crude product was purified by column chromatography [SiO2: hexane-ethyl acetate 4:1] to give 3,5-bistrifluoromethylbenzyl chloride (162 mg, 59%); TLC (hexane-ethyl acetate 1:1) rf=0.73.
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the safety concerns associated with traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using 3,5-bis(trifluoromethyl)benzyl chloride? How does microflow technology offer a solution?

A1: Traditional batch production of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene using this compound carries a significant safety risk due to the potential formation of hydrazoic acid (HN3) []. Hydrazoic acid is a toxic and volatile compound with explosive properties, posing a hazard during large-scale production. Microflow technology offers a safer alternative by conducting the reaction in a microcapillary tube reactor []. This significantly reduces the reaction volume, thereby minimizing the amount of hydrazoic acid that could potentially accumulate in the headspace and improving the overall safety profile.

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